2-(3-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(3-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a cyclopropyl group attached to a phenyl ring, which is further connected to a dioxaborolane moiety. The presence of the boron atom in its structure makes it a valuable reagent in forming carbon-carbon bonds.
Mechanism of Action
Target of Action
The primary target of 2-(3-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds .
Pharmacokinetics
The compound’s success in the suzuki–miyaura cross-coupling reaction suggests that it has favorable properties, such as stability and readiness for preparation .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This reaction is mild and tolerant of various functional groups, making it a versatile tool in organic synthesis .
Action Environment
The efficacy and stability of this compound are influenced by the reaction conditions of the Suzuki–Miyaura cross-coupling . These conditions are exceptionally mild and tolerant of various functional groups , suggesting that the compound can perform effectively in a wide range of environments.
Biochemical Analysis
Biochemical Properties
2-(3-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role in biochemical reactions, particularly in the Suzuki–Miyaura coupling reaction. This reaction is widely used in organic synthesis to form carbon-carbon bonds. The compound interacts with various enzymes and proteins, facilitating the transfer of organic groups from boron to palladium during the transmetalation step . The nature of these interactions is crucial for the efficiency and selectivity of the coupling reaction.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can affect the growth and proliferation of certain cell lines, indicating its potential as a therapeutic agent . The impact on cell signaling pathways and gene expression suggests that it may alter cellular responses to external stimuli and regulate metabolic processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to form stable complexes with palladium is essential for its role in the Suzuki–Miyaura coupling reaction
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating cellular processes and improving metabolic function. At higher doses, it may cause toxic or adverse effects . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of the compound in clinical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s role in these pathways can influence cellular metabolism and energy production . Understanding its involvement in metabolic pathways is essential for elucidating its biochemical activity and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . These interactions are important for understanding how the compound exerts its effects at the cellular level.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the hydroboration of alkenes or alkynes. The addition of a boron-hydrogen bond across the double or triple bond results in the formation of the corresponding organoborane. This process is generally rapid and can be performed under mild conditions .
Industrial Production Methods: Industrial production of this compound often employs similar hydroboration techniques but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or esters.
Reduction: Reduction reactions can convert the boron moiety into different functional groups.
Substitution: The compound can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Metal hydrides or catalytic hydrogenation.
Substitution: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products:
Oxidation: Boronic acids or esters.
Reduction: Various reduced boron-containing compounds.
Substitution: Biaryl compounds formed via Suzuki-Miyaura coupling.
Scientific Research Applications
2-(3-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has numerous applications in scientific research:
Chemistry: Widely used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.
Biology: Utilized in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Employed in the production of advanced materials and polymers.
Comparison with Similar Compounds
Phenylboronic Acid: Another boron reagent used in Suzuki-Miyaura coupling.
4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: Similar structure but without the cyclopropyl group.
Uniqueness: 2-(3-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the cyclopropyl group, which imparts distinct reactivity and steric properties. This makes it particularly useful in synthesizing sterically hindered biaryl compounds .
Properties
IUPAC Name |
2-(3-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO2/c1-14(2)15(3,4)18-16(17-14)13-7-5-6-12(10-13)11-8-9-11/h5-7,10-11H,8-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNQNDFTCALSPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20623715 | |
Record name | 2-(3-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20623715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
627526-56-1 | |
Record name | 2-(3-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20623715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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